Cas no 863593-41-3 (2-fluoro-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide)

2-Fluoro-N-(2-methyl-3-{1,3-thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide is a fluorinated benzamide derivative featuring a thiazolopyridine scaffold, which enhances its potential as a bioactive compound. The structural integration of a fluorine atom and a thiazolopyridine moiety contributes to improved binding affinity and metabolic stability, making it a promising candidate for pharmaceutical research. Its unique heterocyclic framework suggests utility in targeting specific enzymatic or receptor interactions, particularly in medicinal chemistry applications. The compound's well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship (SAR) studies. Suitable for use in drug discovery, it offers a balance of lipophilicity and electronic properties, optimizing its potential as a lead compound or intermediate in therapeutic development.
2-fluoro-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide structure
863593-41-3 structure
Product Name:2-fluoro-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide
CAS No:863593-41-3
MF:C20H14FN3OS
MW:363.408066272736
CID:5557035
Update Time:2025-05-24

2-fluoro-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 2-fluoro-N-(2-methyl-3-thiazolo[5,4-b]pyridin-2-ylphenyl)-
    • 2-fluoro-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide
    • Inchi: 1S/C20H14FN3OS/c1-12-13(19-24-17-10-5-11-22-20(17)26-19)7-4-9-16(12)23-18(25)14-6-2-3-8-15(14)21/h2-11H,1H3,(H,23,25)
    • InChI Key: VVSXGHFVKXDKOK-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(C2=NC3=CC=CN=C3S2)=C1C)(=O)C1=CC=CC=C1F

2-fluoro-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide Pricemore >>

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Additional information on 2-fluoro-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide

Comprehensive Overview of 2-fluoro-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide (CAS No. 863593-41-3)

The compound 2-fluoro-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide (CAS No. 863593-41-3) is a highly specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a 1,3-thiazolo[5,4-b]pyridine core, makes it a promising candidate for drug discovery, particularly in targeting enzyme inhibition and receptor modulation. Researchers are increasingly exploring its potential applications in oncology and neurology, aligning with the growing demand for precision medicine and targeted therapies.

One of the key reasons for the rising interest in 2-fluoro-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide is its structural versatility. The presence of a fluoro substituent and a benzamide moiety enhances its binding affinity to biological targets, a feature highly sought after in modern drug design. This compound is often discussed in the context of kinase inhibitors and GPCR modulators, which are hot topics in the pharmaceutical industry due to their role in treating chronic diseases like cancer and neurodegenerative disorders.

In recent years, the scientific community has been actively investigating the synthetic pathways and structure-activity relationships (SAR) of 2-fluoro-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide. Advanced computational methods, such as molecular docking and QSAR modeling, have been employed to predict its interactions with biological targets. These techniques are part of the broader trend toward AI-driven drug discovery, a field that has seen exponential growth as researchers seek to reduce development timelines and costs.

Another area of focus is the compound's potential role in personalized medicine. With the increasing availability of genomic data, there is a push to develop therapies tailored to individual genetic profiles. The 1,3-thiazolo[5,4-b]pyridine scaffold in 2-fluoro-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide offers a platform for designing molecules that can address specific mutations or pathways, making it a valuable tool in this evolving landscape.

From a commercial perspective, the demand for high-purity reference standards of 2-fluoro-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide has surged, driven by the need for reliable materials in preclinical and clinical studies. Suppliers and contract research organizations (CROs) are increasingly listing this compound in their catalogs, often highlighting its >99% HPLC purity and structural confirmation via NMR and MS. This trend reflects the broader shift toward quality assurance in drug development.

Environmental and regulatory considerations also play a role in the discourse around 2-fluoro-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide. As sustainability becomes a priority, researchers are exploring green chemistry approaches to synthesize such compounds, minimizing waste and hazardous byproducts. This aligns with global initiatives like the UN Sustainable Development Goals (SDGs), particularly Goal 12 (Responsible Consumption and Production).

In summary, 2-fluoro-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide (CAS No. 863593-41-3) represents a fascinating intersection of chemistry, biology, and technology. Its potential applications in drug discovery, personalized medicine, and sustainable synthesis make it a compound worth watching in the coming years. As research progresses, it is likely to feature prominently in scientific literature and industry reports, further solidifying its relevance in modern science.

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